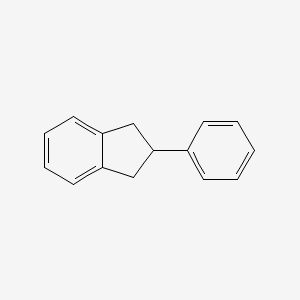
3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methoxybenzohydrazide with 2-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy and pyridyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of 3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Methoxyphenyl)-5-(2-thienyl)-1,2,4-oxadiazole: Similar structure with a thienyl group instead of a pyridyl group.
3-(3-Methoxyphenyl)-5-(2-furyl)-1,2,4-oxadiazole: Similar structure with a furyl group instead of a pyridyl group.
3-(3-Methoxyphenyl)-5-(2-pyrimidyl)-1,2,4-oxadiazole: Similar structure with a pyrimidyl group instead of a pyridyl group.
Uniqueness
The uniqueness of 3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
327058-75-3 |
|---|---|
Formule moléculaire |
C14H11N3O2 |
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H11N3O2/c1-18-11-6-4-5-10(9-11)13-16-14(19-17-13)12-7-2-3-8-15-12/h2-9H,1H3 |
Clé InChI |
KKCMPWWHEFYPCT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=CC=N3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylthio)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B8738452.png)
![(3-(3-Amino-2,6-difluorobenzoyl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(2,6-dichlorophenyl)methanone](/img/structure/B8738461.png)


![N-(benzo[d]thiazol-2-yl)-4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)benzamide](/img/structure/B8738480.png)
![6-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B8738487.png)







